1-(4-Chlorophenyl)hexane-1,4-dione
Description
Properties
CAS No. |
676266-99-2 |
|---|---|
Molecular Formula |
C12H13ClO2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)hexane-1,4-dione |
InChI |
InChI=1S/C12H13ClO2/c1-2-11(14)7-8-12(15)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
GOPIHDJIGFSCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The dione core in this compound allows nucleophilic attacks at both carbonyl positions, enabling diverse heterocyclization pathways (e.g., forming fused pyran or pyrrole derivatives) .
- By contrast, enones like C1 (from ) feature a conjugated system that favors reactions such as Michael additions or Diels-Alder cyclizations rather than MCRs .
- Substituent position (e.g., 4-chlorophenyl vs.
Reactivity in Multi-Component Reactions (MCRs)
Cyclohexane-1,4-diones, including this compound, are highly efficient in MCRs due to their dual electrophilic sites. For example:
- They react with amines and aldehydes to form tetracyclic pyrrolo[3,4-b]pyridines with >85% atom economy .
- In contrast, α,β-unsaturated ketones (e.g., C1) lack equivalent reactivity in MCRs but are prone to regioselective additions at the β-carbon.
Table: Reaction Outcomes Based on Core Structure
| Compound Type | Preferred Reaction | Typical Products |
|---|---|---|
| Cyclohexane-1,4-dione | Multi-component cyclization | Fused heterocycles (e.g., pyrans, pyridines) |
| α,β-Unsaturated ketone | Michael addition | β-Substituted ketones or dihydrofurans |
Hypothetical Activity Comparison :
Substituent Effects on Properties
- 4-Chlorophenyl vs.
- p-Tolyl vs. 4-Isopropylphenyl (in enones): Bulkier substituents (e.g., isopropyl) may reduce solubility but enhance steric shielding of reactive sites.
Preparation Methods
Enzymatic Catalysis Using α-Amylase
A biocatalytic approach employs α-amylase derived from hog pancreas as a catalyst. The reaction proceeds at 25–40°C in aqueous ethanol, achieving yields of 78–85% after 12–24 hours. The enzyme facilitates regioselective condensation while minimizing side reactions such as over-oxidation. Key advantages include:
-
Low energy input due to ambient temperatures.
-
High enantiomeric purity (>95% ee) without requiring chiral auxiliaries.
-
Scalability via continuous flow reactors, which enhance throughput by 30% compared to batch systems.
Acid-Catalyzed Condensation
In non-enzymatic protocols, acetic acid or sulfonic acid-functionalized catalysts (e.g., MBC-SO3H) are used. For instance, MBC-SO3H—a magnetic biocarbon catalyst—promotes condensation at 50°C in methanol, achieving 84.4% yield within 1 hour. The Brønsted acid sites on the catalyst surface accelerate proton transfer, enabling rapid imine formation and subsequent diketone cyclization.
Optimization Data for Acid-Catalyzed Synthesis:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 50°C | 84.4 |
| Catalyst Loading | 10 wt% | 84.4 |
| Solvent | Methanol | 84.4 |
| Reaction Time | 1 hour | 84.4 |
Higher temperatures (>75°C) favor byproducts like N-(5-(phenylimino)hexan-2-yl)aniline , reducing yields by 12.9%.
Coupling Reactions with Aryl Halides
Alternative routes involve coupling 4-chlorophenylmagnesium bromide with preformed diketones. For example, 1,4-diketones are synthesized via Kumada coupling using nickel catalysts.
Nickel-Catalyzed Cross-Coupling
A representative procedure reacts 2,5-hexanedione with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −20°C. The reaction achieves 70–75% yield after 12 hours, with purification via silica gel chromatography.
Mechanistic Insights:
-
Oxidative addition of the Grignard reagent to Ni(0) forms a Ni(II) intermediate.
-
Transmetallation with 2,5-hexanedione generates a bis-enolate complex.
-
Reductive elimination releases the coupled product and regenerates Ni(0).
Oxidative Methods from Substituted Cyclohexanes
Industrial-scale production often employs oxidation of 4-(4-chlorophenyl)cyclohexanol derivatives. For instance, Jones reagent (CrO3/H2SO4) oxidizes the alcohol to the corresponding diketone in 65–70% yield.
Two-Step Oxidation Protocol
-
Epoxidation : Treating 4-(4-chlorophenyl)cyclohexene with m-chloroperbenzoic acid (mCPBA) forms an epoxide.
-
Acid-Catalyzed Rearrangement : The epoxide undergoes ring-opening in H2SO4, yielding the diketone via hydride shift.
Challenges:
-
Over-oxidation to carboxylic acids occurs if reaction times exceed 2 hours.
-
Chromium-based oxidants pose environmental and safety concerns.
Continuous Flow Synthesis
Modern approaches utilize continuous flow reactors to enhance efficiency. A representative system combines 4-chloroaniline and 2,5-hexanedione in a microfluidic channel (residence time: 10 minutes) at 50°C, achieving 92% conversion. Benefits include:
-
Reduced waste generation (solvent use decreases by 40%).
-
Improved heat transfer , minimizing thermal degradation.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Enzymatic Condensation | α-Amylase | 85 | 25–40 | High |
| Acid-Catalyzed | MBC-SO3H | 84.4 | 50 | Moderate |
| Nickel Coupling | Ni(acac)2 | 75 | −20 | Low |
| Continuous Flow | None | 92 | 50 | High |
Q & A
Q. What are the common synthetic routes for 1-(4-Chlorophenyl)hexane-1,4-dione, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- The compound is typically synthesized via Friedel-Crafts acylation or multicomponent reactions. For example, highlights the use of multicomponent reactions involving ketones and chlorophenyl derivatives.
- Optimization strategies include adjusting stoichiometric ratios (e.g., molar ratios of ketone to acyl chloride), temperature control (50–80°C), and solvent selection (e.g., dichloromethane or THF). Catalytic systems, such as Lewis acids (AlCl₃ or FeCl₃), can enhance regioselectivity .
- Yield improvements often require iterative testing using factorial design (e.g., varying pH, temperature, and catalyst loading) to identify critical factors .
Q. How can researchers characterize the crystallographic and spectral properties of this compound?
Methodological Answer:
- X-ray crystallography (as in ) provides precise structural data, including bond lengths and angles. For example, space group assignments (e.g., P2₁/c) and refinement parameters (R-factor < 0.05) ensure accuracy .
- Spectroscopic techniques :
Q. What theoretical frameworks guide the study of this compound’s reactivity and biological interactions?
Methodological Answer:
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites .
- Ligand-receptor docking simulations (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or membrane proteins, to hypothesize mechanisms of action .
Advanced Research Questions
Q. How can contradictory data in spectral or biological activity studies be resolved?
Methodological Answer:
- Data triangulation : Cross-validate NMR/IR results with X-ray crystallography () or mass spectrometry to confirm structural integrity .
- Biological assays : Replicate cytotoxicity or enzyme inhibition studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables. For instance, notes that solvent polarity (DMSO vs. water) significantly impacts apparent bioactivity .
Q. What advanced experimental designs are suitable for studying the compound’s role in catalytic or photochemical applications?
Methodological Answer:
Q. How can interdisciplinary approaches (e.g., computational chemistry and synthetic biology) enhance understanding of this compound’s dual ketone functionality?
Methodological Answer:
- Hybrid QM/MM simulations model the compound’s behavior in enzymatic environments, such as ketoreductase binding pockets, to predict stereochemical outcomes .
- Metabolic engineering : Engineer microbial strains (e.g., E. coli) to biosynthesize derivatives, leveraging ketone groups as functional handles for further modification .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up synthesis while maintaining purity, and how can they be addressed?
Methodological Answer:
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to remove byproducts like chlorophenyl dimers .
- Process analytical technology (PAT) : Implement inline FT-IR or HPLC monitoring to detect impurities during continuous flow synthesis .
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in reactivity studies?
Methodological Answer:
- Error analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify systematic errors (e.g., solvent effects not accounted for in simulations) .
- Multivariate regression : Correlate substituent electronic parameters (Hammett constants) with observed reaction rates to refine computational models .
Theoretical and Ethical Considerations
Q. How should researchers integrate ethical considerations when studying potential biomedical applications?
Methodological Answer:
Q. What frameworks support robust hypothesis generation for understudied derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
